molecular formula C14H17F2N5 B5629947 N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

Cat. No. B5629947
M. Wt: 293.32 g/mol
InChI Key: QKECQVKVJSAPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related spiro compounds often involves complex reactions. For instance, the formation of fluorinated 1-oxaspiro[2.5]octa-4,7-dienes from polyfluorinated cyclohexa-2,5-dienones with diazomethane showcases a method for generating fluorinated spiro compounds, which could be analogous to the synthesis of N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine (Kovtonyuk et al., 2005). Additionally, the synthesis of 1,4,9-triazaspiro[5,5]undecane derivatives through bromination and cyanoethylation processes indicates the versatility of spiro compound synthesis methods (Kuroyan et al., 1986).

Molecular Structure Analysis

The molecular structure of related spiro compounds has been elucidated through X-ray crystallography and NMR techniques, offering insights into their 3D conformation and intramolecular interactions. For example, the crystal structures of various 1,7-dioxaspiro[5.5]undecane derivatives have been determined, highlighting the stereochemistry and molecular conformation that could be relevant to understanding the structure of N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine (Brimble et al., 1997).

Chemical Reactions and Properties

Spiro compounds, including N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, undergo a range of chemical reactions. The reactions with aryl and 2-chloroethyl isocyanates to form fluorinated dihydro-1,3-benzoxazol-2(3H)-ones from fluorinated spiro compounds demonstrate their reactivity and potential for further functionalization (Kovtonyuk et al., 2005).

Physical Properties Analysis

The physical properties of spiro compounds are crucial for their application in various fields. Techniques such as X-ray crystallography and DFT studies provide valuable information on their crystal structure, thermodynamic properties, and molecular geometry, which are essential for understanding the physical characteristics of these compounds (Zeng et al., 2021).

Chemical Properties Analysis

The chemical properties of N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine can be inferred from studies on similar compounds. For instance, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives highlights the chemical versatility and potential for creating various derivatives with distinct chemical properties (Islam et al., 2017).

Scientific Research Applications

Neurological Disorders

Research indicates that certain derivatives of 1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, such as 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines, exhibit promising activity as neuronal sodium channels blockers. This finding suggests potential applications in managing neurological conditions like neuropathic pain, epilepsy, and cerebral ischemic disorders (Ma, Poon, Wong, & Chui, 2009).

Organic Light-Emitting Devices

In the field of materials science, novel 2,4-difluorophenyl-functionalized arylamines, specifically tris(2',4'-difluorobiphenyl-4-yl)-amine (3FT) and N4, N4, N4', N4'-tetrakis-(2',4'-difluorobiphenyl-4-yl)-biphenyl-4,4'-diamine (4FDT), have been synthesized. These compounds have shown efficacy as hole-injecting/hole-transporting layers in organic light-emitting devices, demonstrating their potential in advanced electronic applications (Li, Wu, Jiao, Liu, Wang, & Hou, 2012).

Anticancer Research

Cyclometalated iridium(III) complexes incorporating the 2,4-difluorophenyl-functionalized 1,3,5-triazine-2,4-diamine moiety have been developed and characterized. Unlike traditional cancer therapies, these complexes specifically target mitochondria and induce apoptosis in various cancer cell lines, including those resistant to cisplatin. This research opens new avenues in the development of targeted cancer therapies (Xiong, Chen, Ouyang, Guan, Ji, & Chao, 2016).

Antimycobacterial Activity

In the realm of infectious diseases, specific 2,4-diamino-1-phenyl-1,3,5-triazaspiro[5.5]undeca-2,4-dienes have been identified as selective inhibitors of Mycobacterium tuberculosis dihydrofolate reductase. They exhibit promising antimycobacterial activities, highlighting their potential as novel anti-TB agents (Yang, Wedajo, Yamada, Dahlroth, Neo, Dick, & Chui, 2018).

HIV Entry Inhibitors

Compounds such as 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) have been studied as potent allosteric antagonists of the CCR5 receptor. This compound has demonstrated significant antiviral effects against HIV-1, offering a potential new class of HIV entry inhibitors (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

properties

IUPAC Name

4-N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N5/c15-9-4-5-11(10(16)8-9)18-13-19-12(17)20-14(21-13)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKECQVKVJSAPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(NC(=N2)NC3=C(C=C(C=C3)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Reactant of Route 2
N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Reactant of Route 3
N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Reactant of Route 4
N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Reactant of Route 5
N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Reactant of Route 6
N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.